molecular formula C9H11NO2S B1594997 n-Allylbenzenesulfonamide CAS No. 50487-70-2

n-Allylbenzenesulfonamide

Cat. No.: B1594997
CAS No.: 50487-70-2
M. Wt: 197.26 g/mol
InChI Key: AUSDMZUIKMAAEN-UHFFFAOYSA-N
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Description

n-Allylbenzenesulfonamide: is an organic compound belonging to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Mechanism of Action

Target of Action

n-Allylbenzenesulfonamide, like other sulfonamides, primarily targets the carbonic anhydrase and dihydropteroate synthetase enzymes . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, this compound prevents the production of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for this compound .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively inhibits the growth and proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzymes can affect the efficacy of this compound . Additionally, factors such as pH and temperature can influence the stability and activity of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Schotten-Baumann Reaction: This method involves the reaction of benzenesulfonyl chloride with allylamine in the presence of a base such as sodium hydroxide.

    Oxidative Coupling: Another method involves the oxidative coupling of thiols and amines.

Industrial Production Methods: Industrial production of n-Allylbenzenesulfonamide often employs the Schotten-Baumann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Uniqueness: n-Allylbenzenesulfonamide is unique due to its allyl group, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSDMZUIKMAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292783
Record name n-allylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50487-70-2
Record name NSC85509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-allylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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